3-Pyridinethiol

Vue d'ensemble

Description

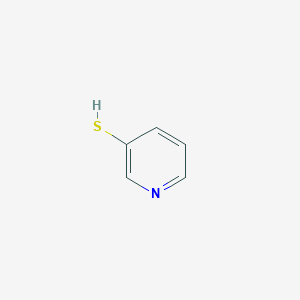

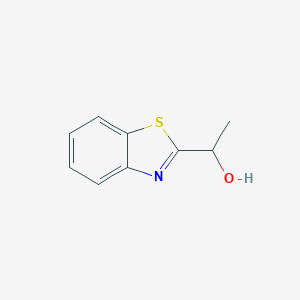

3-Pyridinethiol is a chemical compound that is part of the pyridine family, which is a class of heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilicity due to the nitrogen atom in the ring. They are important in various chemical reactions and serve as key intermediates in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 3-pyridinethiol, has been extensively studied. A novel three-component synthesis method has been developed to create a variety of functionalized pyridine derivatives, which are suitable precursors for further palladium-catalyzed reactions, such as Suzuki couplings to produce various pyridine and bipyridine derivatives . Another strategy for synthesizing poly-substituted pyridines involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high yields of the desired products . Additionally, a facile method for the synthesis of 3-(dimethylboryl)pyridine has been described, which forms a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can vary significantly depending on the substituents attached to the pyridine ring. For instance, 3-(dimethylboryl)pyridine assembles into a cyclic tetramer with a unique 1,2-alternate conformation, which is different from the cone conformation of 3-(diethylboryl)pyridine . The structure of 3-(diethylborylethynyl)pyridine is also noteworthy, as it forms a nonplanar cyclic trimer with significant steric effects .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that are influenced by the substituents present on the ring. For example, the reaction of 3-formyl-2(1H)-pyridinethione with primary amines leads to the formation of a novel imide bridged ring system, specifically a dithiocine with a "folded" configuration . The synthesis of 3-cyano-2(1H)-pyridinethiones and related compounds involves the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the steric effects observed in the scrambling reactions of 3-(dimethylboryl)pyridine suggest that both S(N)1- and S(N)2-type mechanisms may operate during these reactions . The physico-chemical properties of heteronuclear 2,3-pyridinedicarboxylate complexes have been characterized by various techniques, including IR spectroscopy, thermal analysis, and X-ray diffractometry, and their magnetic properties have been studied as well .

Applications De Recherche Scientifique

1. Antioxidant Research

- Application Summary: 3-Pyridinethiol has been studied for its potential as a novel antioxidant. The S−H Bond Dissociation Energy and Ionization Energy of 3-Pyridinethiol were analyzed theoretically to predict its antioxidant properties .

- Methods of Application: The study used density functional theory/Becke three-parameter Lee-Yang-Parr (DFT/B3LYP) methodology to compare the antioxidant activity of the compounds . The energy of the highest occupied molecular orbitals (HOMO) was accepted as the best indicator, and then some studies confirmed that the highest occupied molecular orbital/lowest unoccupied molecular orbital (HOMO-LUMO) energy gap is the more precise descriptor .

2. Anti-Fungal Activity

- Application Summary: Metal derivatives of 3-Pyridinethiol have been studied for their anti-fungal activity .

- Methods of Application: The study tested the metal derivatives of 3-Pyridinethiol, which were insoluble, as suspensions in the presence of appropriate inert emulsifiers. The soluble hydrochlorides of the free mercaptan and the disulfide of 3-Pyridinethiol were tested as solutions in water .

3. Synthesis of 1H-Pyrazolo[3,4-b]pyridines

- Application Summary: 3-Pyridinethiol is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents) to date .

- Methods of Application: The synthetic methods used for their synthesis start from both a preformed pyrazole . The exact methods and technical details were not provided in the search results .

4. Bio-Compatible Pyridine–Pyrazole Hydrazide Based Compartmental

Orientations Futures

The future directions for research involving 3-Pyridinethiol could include further exploration of its synthesis, chemical reactions, and potential applications. For example, one study discusses the potential of pyrano[2,3-c]pyrazole derivatives in various fields, suggesting that similar compounds could also have diverse applications .

Relevant Papers Several papers were found in the search results that discuss 3-Pyridinethiol and related compounds. These include studies on the synthesis of pyrido[2,3-d]pyrimidine derivatives , the [3 + 2] cycloaddition reactions of pyridinium bis(methoxycarbonyl)methylides and pyridinium dicyanomethylides , and the potential applications of pyrano[2,3-c]pyrazole derivatives .

Propriétés

IUPAC Name |

pyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWJHVGUAKWTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167115 | |

| Record name | 3-Pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinethiol | |

CAS RN |

16133-26-9 | |

| Record name | 3-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)

![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)